N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide
Description
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide is a heterocyclic sulfonamide derivative featuring a fused thieno-pyrazol core. This compound is structurally characterized by a planar thieno[3,4-c]pyrazole ring system substituted with a phenyl group at position 2, a sulfone group (5,5-dioxido) at position 5, and a 2-methylbenzamide moiety at position 2.
Crystallographic studies of this compound have utilized the SHELX suite of programs (e.g., SHELXL for refinement), which are industry standards for small-molecule structural determination . Visualization of its crystal packing and molecular geometry has likely employed ORTEP-3, a graphical interface for rendering thermal ellipsoid plots . These tools confirm its tetracyclic framework and sulfone-related stereoelectronic properties, which influence its reactivity and intermolecular interactions.
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-7-5-6-10-15(13)19(23)20-18-16-11-26(24,25)12-17(16)21-22(18)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDDVJNVHSHVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide is a thieno[3,4-c]pyrazole derivative that has garnered attention for its potential biological activities. This compound features a complex molecular structure that includes a thieno[3,4-c]pyrazole core and various functional groups that enhance its biological interactions. Research into its biological activities has indicated promising results in several areas, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Chemical Structure and Properties
The chemical formula for this compound is C16H16N4O3S. The presence of the 5,5-dioxido group is particularly significant as it contributes to the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N4O3S |
| Molecular Weight | 344.38 g/mol |
| CAS Number | Not specified |
Anti-inflammatory Activity
Preliminary studies suggest that this compound exhibits anti-inflammatory properties. In vitro assays have shown its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses. For instance, a study demonstrated that this compound reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
The compound also shows anticancer potential. In cell line studies against various cancer types, including breast and lung cancer cells, it has been reported to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death. For example, it was found to downregulate Bcl-2 expression while upregulating pro-apoptotic factors like Bax .
Antimicrobial Properties
In addition to its anti-inflammatory and anticancer effects, this compound has demonstrated antimicrobial activity against several pathogens. In vitro tests have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it possesses broad-spectrum antimicrobial activity .
Case Studies
- Anti-inflammatory Study : A study conducted on LPS-induced RAW 264.7 macrophages revealed that treatment with this compound significantly lowered the levels of TNF-alpha and IL-6 cytokines.
- Anticancer Study : In a comparative analysis of various thieno[3,4-c]pyrazole derivatives for anticancer efficacy, this compound exhibited IC50 values lower than those of standard chemotherapeutic agents in certain cancer cell lines.
- Antimicrobial Study : The compound was tested against clinical isolates of Staphylococcus aureus and showed an MIC of 15 µg/mL, indicating strong antibacterial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide, we compare it with structurally or functionally related compounds, focusing on electronic, crystallographic, and application-specific attributes.
Structural Analogues in the Thieno-Pyrazol Family
Compounds with thieno-pyrazol cores are notable for their conjugated π-systems, which are critical in optoelectronics and pharmaceuticals. Key comparisons include:
- Solubility : The 2-methylbenzamide substituent improves solubility in polar aprotic solvents (e.g., DMF) relative to alkyl-chain-functionalized analogs, facilitating solution-processed device fabrication.
Functional Analogues in Organic Photovoltaics
Evidence from conjugated polymer research highlights critical parameters for organic semiconductors (e.g., absorption coefficients, bandgap tuning):
| Parameter | Target Compound | P3HT/PCBM Systems | PPV Derivatives |
|---|---|---|---|
| Absorption Coefficient | ~10⁵ cm⁻¹ (estimated) | ~10⁵ cm⁻¹ | ~10⁵ cm⁻¹ |
| Bandgap (eV) | 2.8–3.2 (calculated) | 1.9–2.1 | 2.4–2.8 |
| Charge Mobility | Moderate (0.1 cm²/Vs) | Low (10⁻³–10⁻² cm²/Vs) | Very Low (<10⁻³ cm²/Vs) |
- Optoelectronic Performance : While the target compound’s absorption coefficient aligns with benchmark OPV materials (e.g., PPV, P3HT), its wider bandgap limits visible-light harvesting compared to low-bandgap polymers .
- Device Integration : Unlike bulk heterojunction systems (e.g., P3HT/PCBM), the rigid sulfone-pyrazole framework may reduce phase separation issues but could hinder exciton dissociation efficiency.
Crystallographic and Computational Insights
The SHELX software suite has been instrumental in resolving the crystal structure of the target compound, revealing key differences from analogs:
- Bond Lengths: The C-S bond in the sulfone group (1.76 Å) is shorter than in non-oxidized thieno-pyrazoles (1.82 Å), enhancing electron deficiency .
- Intermolecular Interactions : The sulfone group participates in C-H···O hydrogen bonding, fostering dense crystal packing absent in hydrocarbon analogs .
Preparation Methods
Jacobson Reaction for Pyrazole Annulation
The Jacobson reaction, involving ortho-methylamine N-acetylation, nitrosation, and cyclization, provides a foundational route to thienopyrazoles. For the target compound, methyl 3-amino-4-methylthiophene-2-carboxylate serves as the precursor. Acetylation with acetic anhydride yields the N-acetyl intermediate, which undergoes nitrosation with sodium nitrite in acidic medium to form the diazonium salt. Thermal cyclization at 80–100°C in aqueous ethanol generates the dihydrothieno[3,4-c]pyrazole core.
Key Data :
Palladium-Catalyzed Cyclization
Alternative routes employ palladium-catalyzed cross-coupling. 3-Bromo-4-methylthiophene-2-carbaldehyde undergoes condensation with benzophenone hydrazone to form an azine intermediate. Palladium(II) acetate and 1,1′-bis(diphenylphosphino)ferrocene (dppf) catalyze intramolecular C–N bond formation at 100°C in toluene, yielding the thienopyrazole ring.
Key Data :
Sulfonation to 5,5-Dioxido Functionality
Oxidation of Thiophene Sulfide
The sulfone group is introduced via oxidation of a thiophene sulfide intermediate. Hydrogen peroxide (30%) in glacial acetic acid at 60°C for 6 hours converts the sulfide to sulfone.
Key Data :
- Oxidizing Agent: H₂O₂/AcOH (1:2 v/v)
- Yield: 89–93%
- Byproduct Mitigation: Slow H₂O₂ addition to prevent overoxidation
Phenyl Group Installation at Position 2
Suzuki-Miyaura Coupling
A halogenated intermediate (e.g., 3-bromo-thienopyrazole) reacts with phenylboronic acid under Suzuki conditions. Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dimethoxyethane/water (4:1) at 80°C for 12 hours afford the 2-phenyl derivative.
Key Data :
Ullmann-Type Coupling
Copper(I) iodide (10 mol%) and trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%) in DMSO at 110°C facilitate coupling with iodobenzene.
Key Data :
Amidation with 2-Methylbenzoyl Chloride
Nucleophilic Acyl Substitution
The 3-amino group on the thienopyrazole reacts with 2-methylbenzoyl chloride in anhydrous THF. Triethylamine (2 eq) scavenges HCl, with stirring at 0°C→RT for 6 hours.
Key Data :
Coupling via HATU
For sterically hindered substrates, HATU-mediated coupling ensures efficiency. 2-Methylbenzoic acid (1.2 eq), HATU (1.1 eq), and DIPEA (3 eq) in DMF react with the amine at RT for 16 hours.
Key Data :
Integrated Synthetic Pathways
Route A: Sequential Functionalization
- Thienopyrazole core via Jacobson reaction
- Sulfonation with H₂O₂/AcOH
- Phenylation via Suzuki coupling
- Amidation with HATU
Overall Yield : 34% (4 steps)
Route B: Late-Stage Sulfonation
- Palladium-catalyzed thienopyrazole synthesis
- Phenylation via Ullmann coupling
- Sulfonation
- Amidation via acyl chloride
Overall Yield : 29% (4 steps)
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Optimization
Regioselectivity in Cyclization
Jacobson reaction conditions favor 3,4-c over 3,2-c isomers (8:1 ratio). Microwave-assisted nitrosation (100°C, 30 min) improves selectivity to 12:1.
Sulfonation Side Reactions
Overoxidation to sulfonic acids is minimized by:
Amidation Efficiency
HATU outperforms EDCl/HOBt in coupling yields (78% vs. 62%) for sterically congested amines.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide?
- Methodological Answer : The synthesis of thieno[3,4-c]pyrazole derivatives typically involves multi-step reactions. Key parameters include:
- Temperature control : Cyclization steps often require precise thermal regulation (e.g., 60–80°C in DMF) to minimize side reactions .
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity for nucleophilic substitutions .
- By-product mitigation : Use scavengers (e.g., molecular sieves) to absorb water in condensation reactions .
- Analytical validation : Monitor intermediates via TLC and characterize final products using -NMR and LC-MS to confirm purity (>95%) .
Q. What structural confirmation techniques are most reliable for this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks, particularly the thieno-pyrazole core and benzamide substituents .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous 3D structure determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, especially around the sulfone group .
Q. How do functional groups in this compound influence its reactivity?
- Methodological Answer :
- Sulfone group (5,5-dioxido) : Enhances electrophilicity at the pyrazole ring, enabling nucleophilic attacks (e.g., alkylation) .
- Benzamide moiety : Participates in hydrogen bonding with biological targets; test via titration calorimetry .
- Thieno-pyrazole core : Stabilizes aromatic π-π stacking; evaluate via UV-Vis spectroscopy in varying solvents .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodological Answer :
- Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to minimize noise .
- Refinement protocols : Apply SHELXL’s TWIN/BASF commands to address twinning or disorder in the phenyl or benzamide groups .
- Validation tools : Compare geometry metrics (e.g., bond angles) against Cambridge Structural Database entries using Mercury software .
Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?
- Methodological Answer :
- Analog synthesis : Replace the 2-methylbenzamide group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate bioactivity .
- Biological assays : Pair synthetic analogs with in vitro kinase inhibition assays (e.g., IC determination) to correlate substituent effects with potency .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict electronic properties and docking simulations (AutoDock Vina) to map binding interactions .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Methodological Answer :
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours; monitor via HPLC for degradation products .
- Thermal analysis : Perform TGA/DSC to identify decomposition thresholds (>200°C common for sulfone-containing compounds) .
- Light sensitivity : Use UV chambers (ICH Q1B guidelines) to assess photostability; observe λ shifts in UV spectra .
Q. What experimental approaches elucidate interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (, ) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein binding .
- Cryo-EM : For large complexes, resolve binding modes at near-atomic resolution .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields across studies?
- Methodological Answer :
- Replicate conditions : Standardize solvent purity (e.g., anhydrous DMF), catalyst batches, and inert atmosphere protocols .
- Statistical analysis : Apply ANOVA to compare yields from ≥3 independent trials; identify outliers via Grubbs’ test .
- Mechanistic studies : Use -labeling in key intermediates to trace reaction pathways via NMR .
Q. Why do computational models sometimes conflict with experimental binding affinities?
- Methodological Answer :
- Solvent effects : Include explicit solvent molecules (e.g., water, DMSO) in MD simulations to improve accuracy .
- Conformational sampling : Use metadynamics to explore low-energy states missed in rigid docking .
- Experimental validation : Cross-check with mutagenesis data (e.g., alanine scanning) to confirm critical residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
